![molecular formula C14H14N2O3S B12185403 3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B12185403.png)
3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid
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Overview
Description
3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid typically involves the formation of the thiazole ring followed by the attachment of the benzoic acid moiety. One common method involves the reaction of 2,4-dimethylthiazole with a suitable carbonyl compound under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula: C₁₄H₁₈N₂O₂S
- CAS Number: 1142210-17-0
Its structure includes a thiazole ring, which is known to enhance biological activity in various compounds.
Antimicrobial Activity
Research indicates that derivatives of thiazoles, including the compound , exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth: The compound has shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 7.81 µM against Staphylococcus aureus and Enterococcus species .
Anticancer Properties
The thiazole moiety in the compound is associated with anticancer activities:
- HSET Inhibition: The compound has been identified as a micromolar inhibitor of HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells. This inhibition leads to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction: The compound binds to specific proteins involved in cell division and growth regulation, disrupting normal cellular processes.
- Biofilm Formation Inhibition: It has demonstrated the ability to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
Study on Antibacterial Efficacy
In a comparative study involving various thiazole derivatives, this compound was tested against standard strains of bacteria. The results indicated:
Compound | MIC (µM) | Activity Type |
---|---|---|
Compound A | 15.625 | Antistaphylococcal |
Compound B | 62.5 | Antienterococcal |
This Compound | 7.81 | Broad-spectrum |
This data illustrates its potential as a broad-spectrum antimicrobial agent .
Study on Cancer Cell Lines
Another significant study focused on the anticancer properties of the compound demonstrated that it effectively induced apoptosis in various cancer cell lines through HSET inhibition:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast) | 10 | HSET Inhibition |
HeLa (Cervical) | 5 | Induction of Multipolarity |
These findings suggest that the compound could be further developed into a therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
3-[[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-8-12(20-9(2)16-8)13(17)15-7-10-4-3-5-11(6-10)14(18)19/h3-6H,7H2,1-2H3,(H,15,17)(H,18,19) |
InChI Key |
PUMVJORXIPMJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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